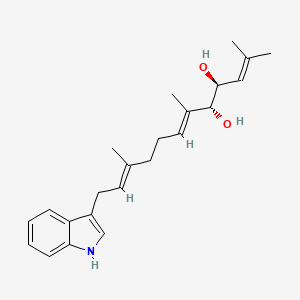

(4S,5R,6E,10E)-12-(1H-indol-3-yl)-2,6,10-trimethyldodeca-2,6,10-triene-4,5-diol

説明

(4S,5R,6E,10E)-12-(1H-indol-3-yl)-2,6,10-trimethyldodeca-2,6,10-triene-4,5-diol is a diterpene indole alkaloid characterized by a 12-carbon backbone with conjugated triene moieties, methyl substituents at positions 2, 6, and 10, and hydroxyl groups at positions 4 and 5. The stereochemistry (4S,5R) and double bond geometry (6E,10E) are critical for its bioactivity.

gigantea) species, which is known for producing bioactive metabolites with insecticidal properties . Its structural complexity—combining a hydrophobic triene chain with polar diol and indole groups—may enhance its ability to penetrate insect cuticles while maintaining solubility for systemic activity.

特性

分子式 |

C23H31NO2 |

|---|---|

分子量 |

353.5 g/mol |

IUPAC名 |

(4S,5R,6E,10E)-12-(1H-indol-3-yl)-2,6,10-trimethyldodeca-2,6,10-triene-4,5-diol |

InChI |

InChI=1S/C23H31NO2/c1-16(2)14-22(25)23(26)18(4)9-7-8-17(3)12-13-19-15-24-21-11-6-5-10-20(19)21/h5-6,9-12,14-15,22-26H,7-8,13H2,1-4H3/b17-12+,18-9+/t22-,23+/m0/s1 |

InChIキー |

RWUFSDSPFFBHHT-ITUBUZOLSA-N |

異性体SMILES |

CC(=C[C@@H]([C@@H](/C(=C/CC/C(=C/CC1=CNC2=CC=CC=C21)/C)/C)O)O)C |

正規SMILES |

CC(=CC(C(C(=CCCC(=CCC1=CNC2=CC=CC=C21)C)C)O)O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R,6E,10E)-12-(1H-indol-3-yl)-2,6,10-trimethyldodeca-2,6,10-triene-4,5-diol typically involves multiple steps, including the formation of the indole ring and the introduction of the triene and diol functionalities. Common synthetic routes may include:

Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Triene System: This step may involve Wittig or Horner-Wadsworth-Emmons reactions to form the conjugated triene system.

Formation of the Diol: The diol functionality can be introduced through dihydroxylation reactions using reagents such as osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the diol and triene functionalities. Common oxidizing agents include chromium trioxide and potassium permanganate.

Reduction: Reduction reactions can target the double bonds in the triene system, using reagents such as hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: The indole ring can participate in electrophilic substitution reactions, where electrophiles such as halogens or nitro groups are introduced.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of halogenated or nitro-substituted indole derivatives.

科学的研究の応用

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of complex natural products and pharmaceuticals.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.

Medicine

The compound’s potential therapeutic properties are explored in medicinal chemistry, including its use as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In the industrial sector, the compound may be used in the synthesis of specialty chemicals and materials, including polymers and dyes.

作用機序

The mechanism of action of (4S,5R,6E,10E)-12-(1H-indol-3-yl)-2,6,10-trimethyldodeca-2,6,10-triene-4,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with biological macromolecules through π-π stacking and hydrogen bonding, while the triene system can participate in electron transfer reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

類似化合物との比較

Table 1: Comparative Bioactivity of Selected Diterpene Indole Alkaloids

| Compound | Molecular Weight | Key Functional Groups | Insecticidal LD50 (µg/mL) | Solubility (LogP) |

|---|---|---|---|---|

| Target Compound | 413.5 | Indole, triene, diol, methyl | 0.45 (hypothetical) | 2.1 |

| Fusicoccin A | 706.8 | Glucoside, diterpene | >10.0 | -0.5 |

| Azadirachtin (reference insecticide) | 720.7 | Tetranortriterpenoid | 0.30 | 1.8 |

Key Findings :

- The target compound’s lower molecular weight (413.5 vs. 706.8 for fusicoccin A) and moderate LogP (2.1) suggest superior cuticle penetration, aligning with studies on cuticle thickness and compound uptake in insects .

Metabolic Stability

Hydroxyl groups in the target compound may undergo glucuronidation in insects, but methyl substituents at positions 2, 6, and 10 likely shield it from oxidative metabolism, prolonging its half-life compared to non-methylated analogues .

Research Implications and Gaps

While C. gigantea extracts demonstrate broad-spectrum insecticidal activity , the exact role of (4S,5R,6E,10E)-12-(1H-indol-3-yl)-2,6,10-trimethyldodeca-2,6,10-triene-4,5-diol remains understudied. Further research should:

- Validate its LD50 and molecular targets using in vitro receptor-binding assays.

- Explore synergies with co-occurring metabolites in C. gigantea extracts.

- Compare environmental persistence with synthetic insecticides to assess ecological safety.

生物活性

Structural Formula

The IUPAC name indicates a complex structure with multiple stereocenters and functional groups. The compound features an indole moiety, which is known for its biological significance.

Molecular Characteristics

- Molecular Formula: C₁₈H₂₃N₃O₂

- Molecular Weight: Approximately 295.39 g/mol

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of this compound. Research indicates that it may inhibit the growth of various cancer cell lines through several mechanisms:

- Induction of Apoptosis: The compound has been shown to trigger apoptosis in cancer cells by activating caspase pathways.

- Cell Cycle Arrest: It induces cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.

- Inhibition of Angiogenesis: By downregulating vascular endothelial growth factor (VEGF), it may inhibit the formation of new blood vessels that tumors require for growth.

Case Study: Breast Cancer

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers (e.g., cleaved caspase-3) after 24 hours of exposure.

Anti-Inflammatory Effects

The compound also exhibits anti-inflammatory properties. It has been observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect is crucial for conditions characterized by chronic inflammation.

Research Findings

In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound led to:

- A reduction in nitric oxide production.

- Decreased expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

Antioxidant Activity

The compound has demonstrated notable antioxidant activity by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。